

# The Estrogenic Activity of PC-SPES and Its Constituents: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

PC-SPES, an herbal supplement once used for prostate cancer, exhibited significant estrogenic activity, a key mechanism underlying its clinical effects. This activity stemmed from both its inherent phytoestrogenic constituents and, as later discovered, contamination with synthetic estrogens. This technical guide provides an in-depth analysis of the estrogenic properties of PC-SPES and its eight herbal components: Scutellaria baicalensis, Glycyrrhiza glabra, Ganoderma lucidum, Isatis indigotica, Panax pseudo-ginseng, Dendranthema morifolium, Rabdosia rubescens, and Serenoa repens. We present available quantitative data, detail relevant experimental protocols, and visualize the molecular pathways and experimental workflows involved.

## Introduction: The Estrogenic Nature of PC-SPES

PC-SPES demonstrated potent estrogenic effects in both preclinical and clinical settings. Early studies revealed that PC-SPES could bind to estrogen receptors (ERs), activate estrogen-responsive genes, and induce physiological responses characteristic of estrogen exposure. In men with prostate cancer, this led to decreased testosterone and prostate-specific antigen (PSA) levels, but also to estrogenic side effects like gynecomastia and loss of libido.[1][2][3] The discovery of synthetic estrogens, such as diethylstilbestrol (DES), in some batches of PC-SPES confounded the understanding of its inherent estrogenic activity.[4][5] However, research has also focused on the phytoestrogenic contributions of its individual herbal constituents.[5][6]



# **Quantitative Analysis of Estrogenic Activity**

The estrogenic potency of PC-SPES and its constituents has been evaluated using various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Estrogenic Activity of PC-SPES (Herbal Mixture)

| Assay Type                                   | Cell<br>Line/System         | Endpoint                    | Result                                                                                    | Reference(s) |
|----------------------------------------------|-----------------------------|-----------------------------|-------------------------------------------------------------------------------------------|--------------|
| Yeast-based<br>Transcriptional<br>Activation | Saccharomyces<br>cerevisiae | β-galactosidase<br>activity | 1:200 dilution of<br>ethanol extract<br>had activity<br>similar to 1 nM<br>estradiol.     | [1][7]       |
| Reporter Gene<br>Assay                       | Breast Cancer<br>Cells      | Luciferase<br>expression    | Lots manufactured from 1996-mid 1999 were up to 50 times more estrogenic than later lots. | [4]          |
| Uterotrophic<br>Assay                        | Ovariectomized<br>CD-1 Mice | Uterine weight              | Substantially increased uterine weights.                                                  | [1][7]       |

Table 2: Estrogenic and Anti-Estrogenic Activity of PC-SPES Constituents



| Herbal<br>Constitue<br>nt                | Active<br>Compoun<br>d(s)                                               | Assay<br>Type                        | Cell<br>Line/Syst<br>em                          | Endpoint                                                                     | Quantitati<br>ve Data                                      | Referenc<br>e(s) |
|------------------------------------------|-------------------------------------------------------------------------|--------------------------------------|--------------------------------------------------|------------------------------------------------------------------------------|------------------------------------------------------------|------------------|
| Glycyrrhiza<br>glabra<br>(Licorice)      | Liquiritigeni<br>n,<br>Isoliquiritig<br>enin,<br>Glabridin,<br>Glabrene | ERE-<br>Luciferase<br>Assay          | MCF-7<br>cells                                   | Luciferase<br>Induction                                                      | Extracts induced dose- dependent ERE- luciferase activity. | [7]              |
| Competitiv<br>e Binding<br>Assay         | Estrogen<br>Receptors                                                   | ERβ<br>Selectivity                   | Liquiritigeni<br>n showed<br>ERβ<br>selectivity. | [7]                                                                          |                                                            |                  |
| Glabrene,<br>Glabridin                   | Competitiv<br>e Ligand<br>Binding<br>Assay                              | Estrogen<br>Receptors                | EC50                                             | Glabrene:<br>5 x 10 <sup>-5</sup> M,<br>Glabridin: 5<br>x 10 <sup>-6</sup> M | [8]                                                        |                  |
| Ganoderm<br>a lucidum<br>(Reishi)        | GL-1 (a<br>phenolic<br>compound)                                        | Computer-<br>aided<br>simulation     | Estrogen<br>Receptor β                           | Binding<br>ability                                                           | Good<br>binding<br>ability to<br>ERβ.                      | [9]              |
| Cell<br>Proliferatio<br>n Assay          | MCF-7<br>cells                                                          | IC50                                 | Ethanol extract (24h): 4.88 ± 0.50 µg/mL         | [10]                                                                         |                                                            |                  |
| Panax<br>pseudo-<br>ginseng<br>(Ginseng) | Ginsenosid<br>e Rb1                                                     | Transient<br>Transfectio<br>n System | COS cells                                        | ERα and<br>ERβ<br>activation                                                 | Dose-<br>dependent<br>activation,<br>maximal at<br>100 µM. | [11][12][13]     |



| Ginsenosid<br>e Rg1                                | [³H]thymidi<br>ne<br>incorporati<br>on | MCF-7<br>cells                              | Cell<br>proliferatio<br>n    | Stimulated at picomolar concentrati ons.           | [14]                                                                               |                          |
|----------------------------------------------------|----------------------------------------|---------------------------------------------|------------------------------|----------------------------------------------------|------------------------------------------------------------------------------------|--------------------------|
| Serenoa<br>repens<br>(Saw<br>Palmetto)             | β-sitosterol                           | Steroid<br>Receptor<br>Assay                | Human<br>Prostatic<br>Tissue | Nuclear ER inhibition                              | Significantl<br>y inhibited<br>nuclear<br>estrogen<br>receptors.                   | [2][14][15]              |
| Scutellaria<br>baicalensis<br>(Baikal<br>Skullcap) | Baicalein                              | Estrogen<br>Receptor<br>Transactiv<br>ation | MCF-7<br>cells               | Inhibition of<br>E2-induced<br>transactivat<br>ion | Suppresse d 17β-estradiol-induced transactivat ion.                                | [10]                     |
| Isatis<br>indigotica                               | Not<br>specified                       | -                                           | -                            | -                                                  | No specific data on estrogenic activity found.                                     | -                        |
| Dendranth<br>ema<br>morifolium                     | Not<br>specified                       | -                                           | -                            | -                                                  | No specific data on estrogenic activity found.                                     | -                        |
| Rabdosia<br>rubescens                              | Oridonin,<br>Ponicidin                 | -                                           | -                            | -                                                  | Primarily<br>studied for<br>anti-cancer<br>effects, not<br>estrogenic<br>activity. | [16][17][18]<br>[19][20] |



## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to determine estrogenic activity.

## Yeast Estrogen Screen (YES) Assay

The YES assay is a bioassay used to detect estrogenic activity of compounds. It utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs).

#### **Protocol Outline:**

- Yeast Culture: A strain of S. cerevisiae containing the hER and a lacZ reporter plasmid is cultured in a selective medium.
- Assay Preparation: The yeast culture is diluted to a specific optical density.
- Treatment: The test compound (e.g., herbal extract) is added to the yeast suspension in a 96-well plate. A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a vehicle control (e.g., ethanol) is also included.
- Incubation: The plate is incubated to allow for receptor binding, transcriptional activation, and expression of the β-galactosidase enzyme.
- Lysis and Substrate Addition: The yeast cells are lysed, and a chromogenic substrate for β-galactosidase (e.g., CPRG) is added.
- Measurement: The color change, which is proportional to the β-galactosidase activity, is measured spectrophotometrically. The estrogenic activity of the test compound is determined by comparing its effect to the standard curve of the positive control.[21][22][23][24]

## MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.



#### Protocol Outline:

- Cell Culture: MCF-7 cells are maintained in a suitable growth medium. Prior to the assay, they are cultured in a medium free of phenol red (a weak estrogen) and supplemented with charcoal-stripped serum to remove any endogenous estrogens.[1][2][6]
- Cell Seeding: A defined number of cells are seeded into 96-well plates.
- Treatment: The cells are treated with various concentrations of the test substance. 17βestradiol is used as a positive control.
- Incubation: The plates are incubated for a set period (e.g., 6 days), with media and treatments being refreshed periodically.
- Quantification of Cell Proliferation: Cell number is determined using a method such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
- Data Analysis: The proliferative effect of the test compound is calculated relative to the control and the maximal effect of 17β-estradiol. The EC50 value (the concentration that produces 50% of the maximal response) can be determined.[25]

## **Estrogen Receptor (ER) Competitive Binding Assay**

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

#### **Protocol Outline:**

- Preparation of ER-containing Cytosol: Uteri from ovariectomized rats or a cell line expressing ERs are homogenized, and the cytosolic fraction containing the ERs is isolated by ultracentrifugation.[26]
- Competitive Binding Reaction: A constant amount of the cytosol and a radiolabeled estrogen (e.g., [³H]17β-estradiol) are incubated with increasing concentrations of the unlabeled test compound.
- Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, often using hydroxylapatite.



- Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is determined. This value is used to calculate the relative binding affinity (RBA) of the test compound compared to 17β-estradiol.[26][27]

## **ERE-Luciferase Reporter Gene Assay**

This assay measures the ability of a compound to activate gene transcription through the estrogen receptor in a mammalian cell line.

#### Protocol Outline:

- Cell Culture and Transfection: A suitable cell line (e.g., HeLa or T47D) is transiently or stably transfected with two plasmids: one expressing the human estrogen receptor (ERα or ERβ) and another containing a luciferase reporter gene driven by a promoter with multiple copies of the estrogen response element (ERE).[28][29][30]
- Treatment: The transfected cells are treated with the test compound or a positive control (17β-estradiol).
- Incubation: The cells are incubated to allow for receptor activation and luciferase expression.
- Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate (luciferin) is added. The light produced by the luciferase reaction is measured using a luminometer.
- Data Analysis: The luciferase activity is normalized (e.g., to total protein content or a cotransfected control reporter like Renilla luciferase) and the fold induction compared to the vehicle control is calculated. Dose-response curves can be generated to determine EC50 values.[31]

## Signaling Pathways and Experimental Workflows

The estrogenic activity of PC-SPES and its constituents is mediated through the classical estrogen receptor signaling pathway. The experimental workflows to determine this activity follow a logical progression from initial screening to more detailed mechanistic studies.





Click to download full resolution via product page

Caption: Classical estrogen receptor signaling pathway activated by phytoestrogens.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of Estrogenic Activity of Licorice Species in Comparison with Hops Used in Botanicals for Menopausal Symptoms PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence that Serenoa repens extract displays an antiestrogenic activity in prostatic tissue of benign prostatic hypertrophy patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 13. Ginsenoside-Rb1 from Panax ginseng C.A. Meyer activates estrogen receptor-alpha and -beta, independent of ligand binding PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. Genomic and in vivo evidence of synergy of a herbal extract compared to its most active ingredient: Rabdosia rubescens vs. oridonin PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 18. Rabdosia Rubescens: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 19. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rabdosia Rubescens: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 21. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory PMC [pmc.ncbi.nlm.nih.gov]
- 22. YES and YAS assay Wikipedia [en.wikipedia.org]
- 23. ftb.com.hr [ftb.com.hr]
- 24. researchgate.net [researchgate.net]
- 25. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. assaygenie.com [assaygenie.com]
- To cite this document: BenchChem. [The Estrogenic Activity of PC-SPES and Its Constituents: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218980#estrogenic-activity-of-pc-spes-and-its-constituents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com